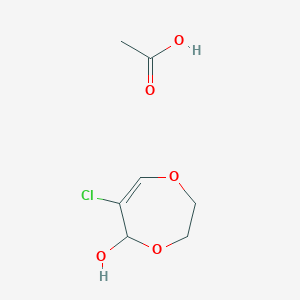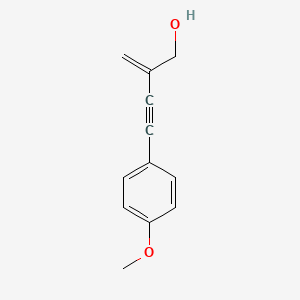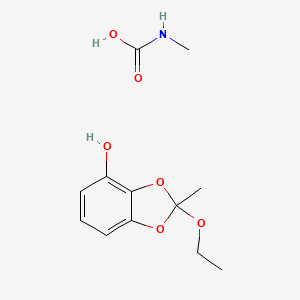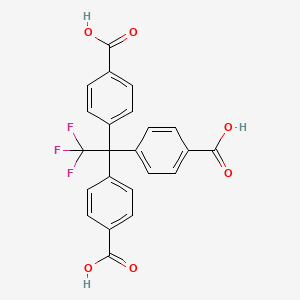
acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is a compound that combines the properties of acetic acid and a chlorinated dioxepin derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the chlorinated moiety, potentially leading to the formation of less reactive compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol involves its interaction with specific molecular targets and pathways. The chlorine atom and the dioxepin ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol: This compound lacks the acetic acid moiety but shares the dioxepin structure.
Acetic acid derivatives: Compounds like acetic acid;3,5-dihydro-2H-1,4-dioxepin-5-ol, which lack the chlorine atom, can be compared to highlight the effects of chlorination.
Uniqueness
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is unique due to the presence of both the acetic acid and chlorinated dioxepin moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
61207-77-0 |
|---|---|
Fórmula molecular |
C7H11ClO5 |
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol |
InChI |
InChI=1S/C5H7ClO3.C2H4O2/c6-4-3-8-1-2-9-5(4)7;1-2(3)4/h3,5,7H,1-2H2;1H3,(H,3,4) |
Clave InChI |
BUCMQZLLOTWTJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COC(C(=CO1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)




![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
